5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PNU-282987 and is a selective agonist of alpha-7 nicotinic acetylcholine receptor (α7nAChR).
Mécanisme D'action
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole is a selective agonist of α7nAChR. This receptor is involved in various physiological processes such as learning, memory, attention, and synaptic plasticity. Activation of α7nAChR by PNU-282987 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects:
Activation of α7nAChR by PNU-282987 has been shown to have several biochemical and physiological effects. It can improve cognitive function, enhance synaptic plasticity, and promote neuroprotection. It has also been shown to have anti-inflammatory and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PNU-282987 in lab experiments is its selectivity for α7nAChR. This allows researchers to study the specific effects of α7nAChR activation without interference from other receptors. However, one of the limitations of using PNU-282987 is its short half-life, which can make it difficult to maintain a stable concentration in vitro.
Orientations Futures
There are several future directions for the study of PNU-282987. One of the major areas of research is the development of more potent and selective α7nAChR agonists. Another area of research is the study of the potential therapeutic applications of PNU-282987 in the treatment of various neurological disorders. Additionally, the use of PNU-282987 in combination with other drugs or therapies is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole involves several steps. The first step is the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-pyrrolidinone to form 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The second step involves the reaction of 1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with propyl Grignard reagent to form 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone. The final step is the reaction of 5-propyl-1-(2,4,5-trimethylphenyl)sulfonyl-2-pyrrolidinone with hydroxylamine-O-sulfonic acid to form 5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole.
Applications De Recherche Scientifique
5-propyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function. It has also been studied for its potential use in the treatment of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
5-propyl-3-[1-(2,4,5-trimethylphenyl)sulfonylpyrrolidin-2-yl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-5-7-16-12-17(20-24-16)18-8-6-9-21(18)25(22,23)19-11-14(3)13(2)10-15(19)4/h10-12,18H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJBQAOSDIQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2S(=O)(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-3-[1-(2,4,5-trimethylbenzenesulfonyl)pyrrolidin-2-YL]-1,2-oxazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.